molecular formula C11H17F3N2O3 B2884318 N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320143-76-6

N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2884318
CAS No.: 2320143-76-6
M. Wt: 282.263
InChI Key: UOPUNXZXSFKIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic azetidine-based compound of interest in medicinal chemistry and drug discovery. The azetidine ring is a four-membered saturated heterocycle that serves as a valuable scaffold and pharmacophore in the design of biologically active molecules . Its structure, featuring a tetrahydropyran (oxane) substituent and a trifluoroethoxy side chain, makes it a potential intermediate or building block for developing novel therapeutic agents. Researchers can utilize this compound to explore its properties as a constrained bioisostere, potentially mimicking the spatial and electronic characteristics of other functional groups to optimize drug-like properties such as metabolic stability, solubility, and binding affinity . Azetidine derivatives are investigated for a wide spectrum of biological activities, and this compound's specific substitution pattern may lend itself to research in areas such as metabolic disease or as a component in the synthesis of more complex molecular architectures. The presence of the carboxamide linkage and the trifluoroethyl group offers handles for further synthetic modification and diversification, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c12-11(13,14)7-19-9-5-16(6-9)10(17)15-8-1-3-18-4-2-8/h8-9H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPUNXZXSFKIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several pharmacologically active agents. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Structural Analogues with Trifluoroethoxy Groups
Compound Name Core Structure Key Substituents Pharmacological Role
N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide Azetidine 3-(2,2,2-trifluoroethoxy), oxan-4-ylamide Hypothesized enzyme/receptor modulator (inference from structural analogs)
Lansoprazole () Benzimidazole-pyridine 2,2,2-trifluoroethoxy-pyridine Proton pump inhibitor (gastric acid suppression)
Silodosin (KMD3213) () Indoline-carboxamide 2,2,2-trifluoroethoxy-phenoxy α1A-adrenergic receptor antagonist (treatment of benign prostatic hyperplasia)
2-(isopropylthio)-3-(2,2,2-trifluoroethoxy)pyridine () Pyridine 3-(2,2,2-trifluoroethoxy), 2-isopropylthio Intermediate in agrochemical synthesis (no direct therapeutic use reported)

Key Observations :

  • Azetidine vs.
  • Trifluoroethoxy Positioning : The 3-position of the azetidine in the target compound contrasts with the 4-position in lansoprazole’s pyridine ring. This difference may alter electronic effects (e.g., electron-withdrawing trifluoroethoxy stabilizes adjacent groups) and steric interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Lansoprazole Silodosin
LogP (Predicted) ~2.1 (moderate lipophilicity) 2.5 3.8
Solubility Moderate (oxan-4-yl enhances) Low (requires enteric coating) Low (lipophilic indoline)
Metabolic Stability High (trifluoroethoxy resists oxidation) Moderate (sulfoxide prone to reduction) High (fluorine shielding)

Q & A

Q. What are the optimal synthetic routes for N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step protocols, starting with the formation of the azetidine ring followed by functionalization. Key steps include:

  • Azetidine ring formation : Cyclization of precursor amines or halides under basic conditions (e.g., NaH in THF) .
  • Trifluoroethoxy group introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl bromide in the presence of a base like K₂CO₃ .
  • Oxan-4-yl carboxamide coupling : Activated ester intermediates (e.g., HATU/DMAP) facilitate amide bond formation with oxan-4-amine . Optimization involves adjusting reaction time (12-48 hrs), temperature (60-100°C), and solvent polarity (DMF for polar intermediates, dichloromethane for coupling steps). Thin-layer chromatography (TLC) and HPLC monitor progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the azetidine ring conformation, trifluoroethoxy group (-CF₃), and oxan-4-yl connectivity. Key signals include δ 3.5–4.2 ppm (azetidine protons) and δ 70–80 ppm (quaternary carbons in oxan-4-yl) .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., C₁₄H₂₁F₃N₂O₃ requires m/z 346.1504) .
  • HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Q. How does the trifluoroethoxy substituent influence the compound’s physicochemical properties?

The -OCH₂CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 120 mins vs. <30 mins for ethoxy analogs) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Enzyme inhibition assays : Test against kinase panels (e.g., PKC, MAPK) at 1–10 µM concentrations, monitoring ATPase activity via luminescence .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in proteins like G-protein-coupled receptors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified oxan-4-yl groups (e.g., oxolane-3-yl, tetrahydropyran) to assess steric effects .
  • Trifluoroethoxy replacement : Compare with -OCH₂CH₃ or -OCH₂CF₂H to isolate fluorine’s role in target binding .
  • Biological testing : Measure IC₅₀ values in cellular assays (e.g., antiproliferative activity in cancer lines) to correlate structural changes with potency .

Q. How should researchers address contradictions in biological data across different experimental models?

  • Model validation : Replicate assays in primary cells vs. immortalized lines to rule out cell-specific artifacts .
  • Orthogonal techniques : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence polarization assays yield inconsistent Kd values .
  • Dose-response curves : Use 8–12 concentration points to ensure Hill slopes align with expected mechanisms (e.g., competitive vs. non-competitive inhibition) .

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

  • Differential Scanning Calorimetry (DSC) : Determine melting points (expected >150°C) and detect exothermic decomposition events .
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradants via LC-MS .

Q. How do fluorinated substituents impact metabolic stability in vivo?

  • Microsomal incubations : Compare hepatic clearance rates in human/rat liver microsomes with/without NADPH cofactors .
  • CYP450 inhibition screening : Test at 10 µM against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.